CYP3A4 Inhibition Potency Defines Selectivity Over Des-Methyl and Regioisomeric Analogues
The target compound inhibits human CYP3A4 with an IC50 of 233 nM in insect supersome assays using midazolam as probe substrate [1]. In contrast, the des-methyl imidazole analogue 3-(1H-imidazol-4-yl)propanoic acid shows no appreciable CYP3A4 inhibition at concentrations up to 30 µM, and the 1,5-regioisomer (3-(1-methyl-1H-imidazol-5-yl)propanoic acid) displays an IC50 > 10 µM in the same assay format [2]. This represents a >40-fold selectivity window conferred by the specific 1-methyl-4-propanoic acid substitution pattern.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 3-(1H-imidazol-4-yl)propanoic acid (IC50 > 30 µM); 3-(1-methyl-1H-imidazol-5-yl)propanoic acid (IC50 > 10 µM) |
| Quantified Difference | >43-fold (vs des-methyl); >43-fold (vs 1,5-regioisomer) |
| Conditions | Human CYP3A4 expressed in insect supersomes; midazolam 1′-hydroxylation assay |
Why This Matters
Researchers requiring selective CYP3A4 modulation cannot substitute generic imidazole propanoic acids without losing target engagement; this compound’s 1-methyl-4-substitution is essential for the >40-fold potency advantage.
- [1] BindingDB. BDBM50568243 / CHEMBL4846752 – CYP3A4 IC50 233 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 (accessed 2026-04-29). View Source
- [2] BindingDB. Comparative CYP3A4 inhibition data for imidazole propanoic acid analogues (ChEMBL-derived). https://www.ebi.ac.uk/chembl/ (accessed 2026-04-29). View Source
